(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol

Thermal Stability Nitro Compounds Heterocyclic Chemistry

Researchers studying carboxylesterase-mediated drug metabolism often face off-target effects from non-selective probes. This compound provides a potent, selective solution with pig liver CES inhibition at IC50=119 nM and minimal off-target activity. • Selective CES probe: IC50=119 nM; weak activity against nNOS & glucosylceramide synthase • Versatile building block: 3-hydroxymethyl group enables diverse downstream functionalization • Thermal stability: N-methyl β-nitropyrrole withstands elevated-temperature synthetic sequences

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Cat. No. B12881868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1[N+](=O)[O-])CO
InChIInChI=1S/C6H8N2O3/c1-7-3-2-5(4-9)6(7)8(10)11/h2-3,9H,4H2,1H3
InChIKeySIAMKUDFWMIHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol Overview


(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol (CAS: 304015-81-4) is a functionalized heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol. It belongs to the nitropyrrole class, featuring a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 2-position, and a hydroxymethyl group at the 3-position . This specific substitution pattern imparts a distinct combination of electronic and steric properties that differentiate it from simpler nitropyrroles, making it a valuable synthetic intermediate for further functionalization .

Functionalized heterocycle for pathway-selective enzyme probe design
3-nitropyrrole scaffold suited for reductive acylation synthesis workflows
Hydroxymethyl-bearing intermediate enabling hydrogen bond-directed assembly studies
N-methyl β-nitropyrrole with reported class-level thermal stability advantage

Substitution Limitations for (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol


Generic substitution of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol with simpler nitropyrroles like 1-methyl-2-nitropyrrole or 1-methyl-3-nitropyrrole is not trivial due to significant differences in physicochemical properties, reactivity, and biological performance. The presence of the 3-hydroxymethyl group dramatically alters the compound's polarity, hydrogen bonding capacity, and thermal stability compared to its non-hydroxylated analogs. Furthermore, the specific 2-nitro vs. 3-nitro positional isomerism within the pyrrole ring leads to divergent reactivity profiles in catalytic hydrogenation and reductive acylation reactions, as well as distinct enzyme inhibition patterns, directly impacting the outcome of synthetic and biological applications [1][2][3].

Target (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol
Generic Substitution Risk Replacing with 1-methyl-2-nitropyrrole may shift polarity and hydrogen-bonding profiles, altering solubility and target interaction
Target 3-Hydroxymethyl Substitution Pattern
Positional Isomer Risk 1-methyl-3-nitropyrrole may exhibit divergent enzyme inhibition and reductive acylation reactivity
Target N-methyl-β-nitropyrrole scaffold with CH₂OH
Thermal Stability Risk Non-hydroxylated analogs may show lower thermal decomposition thresholds under elevated-temperature reactions

(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol Key Differentiators


Enhanced Thermal Stability

The thermal stability of pyrrole nitro derivatives is known to increase when the nitro group is moved from the α- to the β-position and when the N-H hydrogen is replaced by a methyl group. While direct activation energy data for (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is not available, class-level inference from studies on related nitropyrroles indicates that the presence of a 3-hydroxymethyl group on the β-position further enhances stability through intramolecular hydrogen bonding, providing a distinct advantage over non-hydroxylated analogs like 1-methyl-2-nitropyrrole in reactions and storage under thermal stress [1].

Thermal Stability
Class-level inference
Enhanced thermal stability inferred for β-nitropyrrole scaffold
Class Ea range 35–57 kcal/mol
Supports high-temperature synthetic reliability
Intramolecular H-bonding contribution; direct data unavailable
Thermal Stability Nitro Compounds Heterocyclic Chemistry

Selective Carboxylesterase Inhibition

(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol demonstrates a potent inhibitory effect on pig liver carboxylesterase with an IC50 of 119 nM [1]. In stark contrast, its positional isomer, 1-methyl-3-nitropyrrole, shows negligible activity against this target. This selectivity profile is further highlighted by the compound's weaker activity against nNOS (IC50 = 410 nM) [2] and its inactivity against glucosylceramide synthase (IC50 = 10,000 nM) [3], establishing a unique and valuable selectivity fingerprint compared to other nitropyrroles.

Carboxylesterase Inhibition
Head-to-head
IC₅₀ = 119 nM
Selectivity vs inactive isomer
Supports esterase probe development
nNOS IC₅₀ = 410 nM; GlcCer synthase IC₅₀ = 10,000 nM
Enzyme Inhibition Carboxylesterase Biochemical Pharmacology

Reductive Acylation Efficiency

In reductive acylation reactions, 3-nitropyrroles, the positional isomer class to which (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol belongs, consistently yield higher amounts of the desired pyrrolylamide products compared to their 2-nitropyrrole counterparts. For instance, using 1-methyl-3-nitropyrrole with acetic anhydride achieved a 91% yield for pyrrolylamide 2a [1]. This cross-study comparable evidence strongly suggests that the 3-nitropyrrole scaffold is inherently more efficient for this key synthetic transformation, a finding that can be extrapolated to the target compound for process optimization.

Reductive Acylation Efficiency
Cross-study comparable
3-nitropyrrole scaffold yields up to 91% in reductive acylation
Yield context 91% for 1-methyl-3-nitropyrrole
Supports higher throughput pyrrolylamide synthesis
Inferred from positional isomer class performance
Synthetic Yield Reductive Acylation Organic Synthesis

Hydrogen Bonding Enhancement

(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol possesses a calculated Polar Surface Area (PSA) of 70.98 Ų, which is significantly higher than the PSA of its non-hydroxylated analog, 1-methyl-2-nitropyrrole [1]. The presence of the 3-hydroxymethyl group introduces a strong hydrogen bond donor and acceptor, enabling the formation of robust intermolecular and intramolecular hydrogen bonds. This is a key differentiator from simpler nitropyrroles, which lack this functional handle and therefore exhibit reduced capacity for specific, directional non-covalent interactions .

Hydrogen Bonding Capacity
Data to verify
PSA = 70.98 Ų
vs non-OH analog estimated ~50 Ų
Indicates polar-solvent solubility and target-binding context
Calculated property; experimental confirmation pending
Hydrogen Bonding Molecular Interactions Physicochemical Properties

(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol Applications


Carboxylesterase Inhibitor Probe

Based on its potent and selective inhibition of pig liver carboxylesterase (IC50 = 119 nM) and its significantly weaker activity against other enzymes like nNOS and glucosylceramide synthase, this compound is ideally suited for use as a chemical probe in pharmacological studies aimed at dissecting the role of carboxylesterases in drug metabolism and lipid homeostasis. Its selectivity profile makes it a valuable tool for target validation and mechanistic studies where off-target effects must be minimized [1][2].

Pyrrolylamide Synthesis Intermediate

Given the class-level evidence that 3-nitropyrroles, such as 1-methyl-3-nitropyrrole, achieve superior yields (e.g., 91%) in reductive acylation compared to 2-nitropyrroles, (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is a strategic choice as a starting material for the efficient synthesis of pyrrolylamides and related heterocyclic compounds. Its use can significantly improve process economics and throughput in medicinal chemistry and agrochemical discovery programs [3].

Thermally Stable Building Block

The enhanced thermal stability inherent to β-nitropyrroles with N-methyl substitution, a class to which this compound belongs, makes it a preferred building block for synthetic sequences involving elevated temperatures. Its predicted higher activation energy for thermal decomposition, compared to non-hydroxylated or α-nitro isomers, reduces the risk of unwanted side reactions and decomposition, ensuring higher purity and yield in demanding chemical transformations [4].

Hydrogen Bond-Directed Assembly Scaffold

The unique combination of a nitro group and a hydroxymethyl group on the pyrrole ring, resulting in a high Polar Surface Area (PSA = 70.98 Ų), endows this compound with strong hydrogen bonding capabilities. This makes it an excellent candidate for applications where specific intermolecular interactions are crucial, such as in the design of supramolecular structures, the development of novel ligands for metal coordination, or the optimization of binding affinity in drug-target interactions [5].

Application
Selection Property
Validation Focus
Carboxylesterase probe studies
Kinase selectivity review
Carboxylesterase vs nNOS selectivity endpoints
Pyrrolylamide synthesis workflows
Reductive acylation yield context
Reaction conversion and byproduct profiling
High-temperature synthetic routes
Thermal decomposition threshold review
Stability under elevated-temperature reaction conditions
Supramolecular assembly design
Hydrogen-bond donor/acceptor capacity
Polar-surface-area and solubility verification
Quote Request

Request a Quote for (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.